molecular formula C10H14O B14908237 6,6-Dimethylbicyclo[3.1.1]hept-2-ene-3-carbaldehyde

6,6-Dimethylbicyclo[3.1.1]hept-2-ene-3-carbaldehyde

Cat. No.: B14908237
M. Wt: 150.22 g/mol
InChI Key: LXYRFKMCSIWPAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,6-Dimethylbicyclo[3.1.1]hept-2-ene-3-carbaldehyde, also known as myrtenal, is an organic compound with the molecular formula C10H14O. It is a bicyclic monoterpene aldehyde that is commonly found in essential oils of various plants. This compound is known for its distinctive aroma and is used in the fragrance and flavor industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

6,6-Dimethylbicyclo[3.1.1]hept-2-ene-3-carbaldehyde can be synthesized through several methods. One common method involves the oxidation of myrtenol, a related compound, using oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2). The reaction typically occurs under mild conditions and yields the desired aldehyde .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale oxidation processes. These processes may utilize continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and reaction conditions can vary depending on the desired yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6,6-Dimethylbicyclo[3.1.1]hept-2-ene-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6,6-Dimethylbicyclo[3.1.1]hept-2-ene-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the fragrance and flavor industries due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 6,6-Dimethylbicyclo[3.1.1]hept-2-ene-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, including antimicrobial and anti-inflammatory activities .

Comparison with Similar Compounds

6,6-Dimethylbicyclo[3.1.1]hept-2-ene-3-carbaldehyde can be compared to other similar compounds, such as:

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications.

Properties

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

6,6-dimethylbicyclo[3.1.1]hept-2-ene-3-carbaldehyde

InChI

InChI=1S/C10H14O/c1-10(2)8-3-7(6-11)4-9(10)5-8/h3,6,8-9H,4-5H2,1-2H3

InChI Key

LXYRFKMCSIWPAZ-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CC1C=C(C2)C=O)C

Origin of Product

United States

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